molecular formula C9H11F2N3 B2600881 1-(3,5-Difluoropyridin-4-yl)piperazine CAS No. 1823903-88-3

1-(3,5-Difluoropyridin-4-yl)piperazine

Cat. No.: B2600881
CAS No.: 1823903-88-3
M. Wt: 199.205
InChI Key: RUVYNVPJFDXASX-UHFFFAOYSA-N
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Description

1-(3,5-Difluoropyridin-4-yl)piperazine is a heterocyclic compound featuring a pyridine ring substituted with two fluorine atoms at positions 3 and 5, linked to a piperazine moiety at position 3. Its molecular formula is C₉H₁₀F₂N₃, with a molecular weight of 207.20 g/mol . The fluorine atoms confer electron-withdrawing effects, influencing electronic distribution and steric interactions, making it a candidate for drug discovery, particularly in receptor-targeted therapies (e.g., serotonin or CGRP receptors) .

Properties

IUPAC Name

1-(3,5-difluoropyridin-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3/c10-7-5-13-6-8(11)9(7)14-3-1-12-2-4-14/h5-6,12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVYNVPJFDXASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=NC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823903-88-3
Record name 1-(3,5-difluoropyridin-4-yl)piperazine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluoropyridin-4-yl)piperazine typically involves the reaction of 3,5-difluoropyridine with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for 1-(3,5-Difluoropyridin-4-yl)piperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluoropyridin-4-yl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of 1-(3,5-Difluoropyridin-4-yl)piperazine, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

1-(3,5-Difluoropyridin-4-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic applications.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoropyridin-4-yl)piperazine involves its interaction with specific molecular targets. The fluorine atoms on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The piperazine ring can also contribute to the compound’s overall pharmacological profile by affecting its solubility, stability, and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Halogen-Substituted Pyridinylpiperazines

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
1-(3,5-Difluoropyridin-4-yl)piperazine 3,5-F on pyridine 207.20 Potential CGRP antagonist scaffold
1-(3,5-Dichloropyridin-4-yl)piperazine 3,5-Cl on pyridine 232.11 Research compound (structural analog)
1-(6-Fluoro-4-methylpyridin-3-yl)piperazine 6-F, 4-Me on pyridine 196.20 Synthetic intermediate
  • Key Differences: Electron Effects: Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability compared to chlorine . Lipophilicity: Dichloro derivatives (Cl) exhibit higher lipophilicity than difluoro analogs, affecting blood-brain barrier penetration .

Arylpiperazines with Therapeutic Relevance

Compound Name Substituents Biological Activity Reference
1-(3-Trifluoromethylphenyl)piperazine 3-CF₃ on phenyl 5-HT₁B agonist; modulates sympathetic nerve activity
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl on phenyl Mixed 5-HT₂C agonist/antagonist; hallucinogenic effects
1-(4-Methoxyphenyl)piperazine (MeOPP) 4-OMe on phenyl Designer drug with stimulant properties
  • Structural vs. Functional Insights: Pyridine vs. Substituent Position: 3,5-Difluoro substitution minimizes steric clash compared to bulky 3-trifluoromethyl groups, improving binding to flat receptor pockets (e.g., CGRP) .

Piperazines in Antiviral Research

Compound Name Substituents Activity Reference
U-80493E (HIV-1 RT inhibitor) 4-methoxy-3,5-dimethylbenzyl NNRTI (IC₅₀ = 0.1 µM)
Delavirdine Complex indole-piperazine NNRTI (IC₅₀ = 0.02 µM)
  • Comparison :
    • Heteroaryl Flexibility : Unlike rigid indole-based NNRTIs (e.g., delavirdine), the pyridinylpiperazine scaffold may allow conformational adaptability for binding to viral polymerases .

Biological Activity

1-(3,5-Difluoropyridin-4-yl)piperazine is a synthetic compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-(3,5-Difluoropyridin-4-yl)piperazine is characterized by the presence of a piperazine ring substituted with a difluoropyridine moiety. Its chemical structure can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}F2_{2}N2_{2}
  • CAS Number : 1823903-88-3

The biological activity of 1-(3,5-difluoropyridin-4-yl)piperazine is primarily attributed to its interaction with various molecular targets. It has been shown to act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to sterol biosynthesis in pathogens such as Leishmania.

Enzyme Inhibition

Research indicates that compounds similar to 1-(3,5-difluoropyridin-4-yl)piperazine can inhibit enzymes such as CYP51 and CYP5122A1, which are crucial for sterol demethylation in Leishmania species. These interactions result in the disruption of membrane integrity and growth inhibition of the parasites .

Antimicrobial Properties

Studies have demonstrated that 1-(3,5-difluoropyridin-4-yl)piperazine exhibits significant antimicrobial activity. It has been tested against various microbial strains, showing effectiveness in inhibiting growth and proliferation.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, although further studies are required to elucidate its full potential in oncology.

Case Studies and Experimental Data

StudyFindings
Inhibition of CYP51 Compounds similar to 1-(3,5-difluoropyridin-4-yl)piperazine were found to inhibit CYP51 with IC50_{50} values in the low micromolar range .
Antimicrobial Activity A series of derivatives were synthesized and tested for antimicrobial activity against Mycobacterium species and other pathogens .
Antiparasitic Effects The compound showed efficacy against Leishmania donovani promastigotes with EC50_{50} values indicating moderate activity .

Comparative Analysis with Similar Compounds

The biological activity of 1-(3,5-difluoropyridin-4-yl)piperazine can be compared with other piperazine derivatives:

CompoundBiological ActivityNotes
1-(4-Chlorophenyl)piperazineModerate antimicrobial activityStructural modifications enhance potency.
1-(2-Methylpyridin-4-yl)piperazineLower potency against CYP51Lacks the difluorine substitution which may affect binding affinity.

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